molecular formula C11H7BrO B3065130 3-Bromonaphthalene-1-carboxaldehyde CAS No. 303779-66-0

3-Bromonaphthalene-1-carboxaldehyde

Cat. No.: B3065130
CAS No.: 303779-66-0
M. Wt: 235.08 g/mol
InChI Key: VMPJCCFHSYZCJZ-UHFFFAOYSA-N
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Description

3-Bromonaphthalene-1-carboxaldehyde is an organic compound characterized by a white to yellowish crystalline appearance. It is commonly used in several industrial and scientific applications. This compound is a naphthalene derivative, meaning it contains two fused benzene rings. Specifically, it carries a bromine atom, an aldehyde group, and a carboxylic acid embedded in a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromonaphthalene-1-carboxaldehyde typically involves the bromination of naphthalene derivatives. One common method is the bromination of 1-naphthaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromonaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Bromonaphthalene-1-carboxylic acid.

    Reduction: 3-Bromonaphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromonaphthalene-1-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromonaphthalene-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-Bromonaphthalene-1-carboxaldehyde: Similar structure but with the bromine atom at a different position, leading to different reactivity and properties.

    3-Chloronaphthalene-1-carboxaldehyde: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.

Uniqueness

3-Bromonaphthalene-1-carboxaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-bromonaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPJCCFHSYZCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595488
Record name 3-Bromonaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303779-66-0
Record name 3-Bromonaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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